
Valrocemide
概要
説明
バルロセミドは、てんかんの治療における潜在的な用途のために研究されている、試験的な抗てんかん薬です。バルプロ酸とグリシンの誘導体であり、脳への浸透をより効果的にするように設計されています。
準備方法
合成経路および反応条件: バルロセミドは、バルプロ酸とグリシンアミドの反応によって合成できます。このプロセスには、バルプロ酸のカルボキシル基とグリシンアミドのアミノ基の間のアミド結合の形成が含まれます。この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を必要とし、アミド結合の形成を促進します .
工業生産方法: バルロセミドの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、自動反応器の使用と反応条件の精密な制御が含まれ、高収率と高純度を確保します。最終生成物は、結晶化またはクロマトグラフィー技術によって精製されます .
化学反応の分析
反応の種類: バルロセミドは、以下を含むさまざまな化学反応を起こします。
酸化: バルロセミドは、対応するカルボン酸を形成するために酸化することができます。
還元: バルロセミドの還元は、第一アミンを生成する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主要な生成物:
酸化: カルボン酸。
還元: 第一アミン。
4. 科学研究への応用
科学的研究の応用
作用機序
バルロセミドの正確な作用機序は完全には解明されていません。それは、脳内の神経伝達物質の活動を調節することによって、抗てんかん効果を発揮すると考えられています。バルロセミドは、γ-アミノ酪酸(GABA)とグリシンの抑制効果を高めることで、神経の興奮性を抑制し、発作を抑制する可能性があります .
類似化合物との比較
バルロセミドは、バルプロ酸や他の抗てんかん薬と構造的に関連しています。バルプロ酸と比較して、バルロセミドは、脳への浸透性が向上し、副作用が少なくなる可能性のある、修飾された構造を持っています。類似の化合物には以下が含まれます。
バルプロ酸: 広く使用されている抗てんかん薬で、幅広い活性を持っていますが、肝毒性や奇形発生などの副作用が伴うことがあります.
ラコサミド: 電位依存性ナトリウムチャネルを標的とした、異なる作用機序を持つ新しい抗てんかん薬.
プレガバリン: カルシウムチャネルを調節し、神経障害性疼痛に用いられる別の抗てんかん薬.
バルロセミドのユニークな構造と副作用が少ない可能性は、抗てんかん薬としてのさらなる開発のための有望な候補となっています。
生物活性
Valrocemide, also known as N-valproyl glycinamide (VGD or TV1901), is an anticonvulsant agent that has garnered attention for its potential therapeutic applications in epilepsy and other neurological disorders. This compound is a derivative of valproic acid (VPA) and was designed to enhance central nervous system (CNS) penetration while maintaining anticonvulsant efficacy. The following sections detail the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant clinical findings.
Pharmacological Profile
This compound exhibits a broad spectrum of anticonvulsant activity across various animal models. Key studies have demonstrated its efficacy in preventing seizures induced by different stimuli, such as electrical stimulation and chemical agents.
Anticonvulsant Activity in Animal Models
The anticonvulsant profile of this compound has been assessed using multiple standardized models:
Model | Route of Administration | ED50 (mg/kg) | Protective Index |
---|---|---|---|
Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 151.0 | 2.2 |
Pentylenetetrazole-induced seizures | i.p. | 132.3 | 2.5 |
Bicuculline-induced seizures | i.p. | 248.1 | 1.3 |
Corneally Kindled Rats | i.p. | 161.0 | Not specified |
These results indicate that this compound is effective against both generalized and focal seizures, with a favorable safety margin compared to its neurotoxic dose .
This compound's mechanism of action is primarily linked to its ability to inhibit specific enzyme activities related to neurotransmitter synthesis. Notably, it has been shown to inhibit human brain crude homogenate MIP synthase activity in vitro at concentrations as low as 1 mM, suggesting a competitive mode of inhibition . This inhibition may contribute to its anticonvulsant effects by modulating neurotransmitter levels in the brain.
Clinical Development and Safety Profile
This compound has undergone several phases of clinical trials, particularly focusing on its use as an adjunct therapy for refractory epilepsy. A phase II trial completed in October 2003 indicated that this compound was well tolerated at maintenance dosages up to 2000 mg twice daily without significant side effects . The ongoing phase III trials aim to further establish its efficacy and safety in larger patient populations.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGCAOVRLYSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238939 | |
Record name | Valrocemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92262-58-3 | |
Record name | Valrocemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valrocemide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valrocemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valrocemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALROCEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。